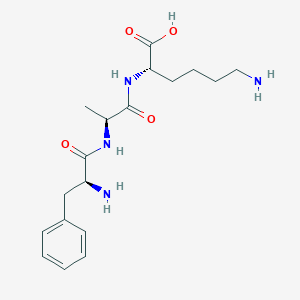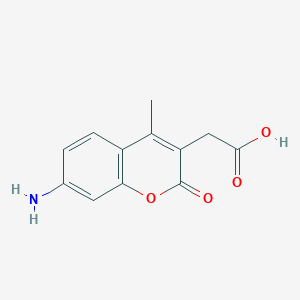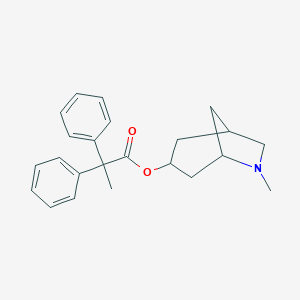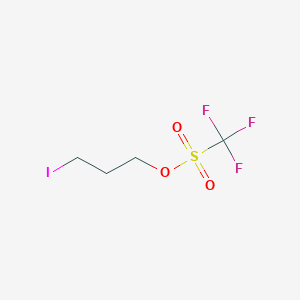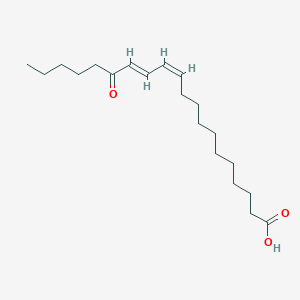
Bagougeramine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bagougeramine B is a natural product that belongs to the alkaloid class of compounds and is isolated from the plant species of the genus Caulokaempferia. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of Bagougeramine B is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that Bagougeramine B may work by modulating the immune system and reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Bagougeramine B has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of certain enzymes that are involved in the inflammatory response. Bagougeramine B has also been found to possess anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Bagougeramine B in lab experiments is that it is a natural product that can be easily isolated from plants. Additionally, it has been found to possess a wide range of biological activities, making it a useful compound for studying various diseases. However, one of the limitations of using Bagougeramine B in lab experiments is that it is a complex natural product that is difficult to synthesize, making it expensive and time-consuming to obtain.
Future Directions
There are several future directions for the study of Bagougeramine B. One of the areas of research is to further investigate the mechanism of action of this compound. Additionally, more studies are needed to determine the efficacy and safety of Bagougeramine B in the treatment of various diseases. Furthermore, the development of more efficient methods for synthesizing Bagougeramine B could lead to the production of larger quantities of this compound, making it more accessible for research purposes.
Conclusion:
In conclusion, Bagougeramine B is a natural product that possesses a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. While it is difficult to synthesize, it has been found to be a useful compound for studying various diseases. Further research is needed to fully understand the mechanism of action of Bagougeramine B and to determine its potential therapeutic applications.
Synthesis Methods
Bagougeramine B is a complex natural product that is difficult to synthesize. However, several methods have been developed to synthesize this compound. One of the most efficient methods involves the use of a palladium-catalyzed asymmetric allylic alkylation reaction. This method has been successfully used to synthesize Bagougeramine B in a laboratory setting.
Scientific Research Applications
Bagougeramine B has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties that can help in the treatment of various inflammatory diseases such as arthritis and asthma. It has also been shown to possess anti-tumor effects that can be useful in the treatment of cancer. Additionally, Bagougeramine B has been found to possess anti-diabetic effects that can be useful in the treatment of diabetes.
properties
CAS RN |
104840-34-8 |
|---|---|
Molecular Formula |
C24H44N12O7 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-N-[3-(4-aminobutylamino)propyl]-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide |
InChI |
InChI=1S/C24H44N12O7/c1-29-12-15(37)33-13(11-32-23(27)28)20(40)35-16-17(38)18(39)22(36-10-5-14(26)34-24(36)42)43-19(16)21(41)31-9-4-8-30-7-3-2-6-25/h5,10,13,16-19,22,29-30,38-39H,2-4,6-9,11-12,25H2,1H3,(H,31,41)(H,33,37)(H,35,40)(H2,26,34,42)(H4,27,28,32)/t13-,16+,17+,18-,19+,22-/m1/s1 |
InChI Key |
LCASODQCASDDLN-WEYBRJQASA-N |
Isomeric SMILES |
CNCC(=O)N[C@H](CN=C(N)N)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
SMILES |
CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |
Other CAS RN |
104840-34-8 |
synonyms |
bagougeramine B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




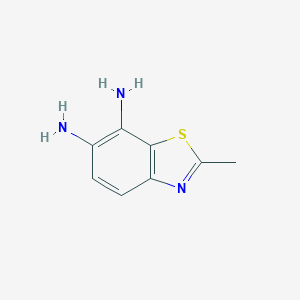
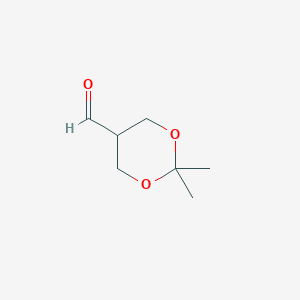

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)

